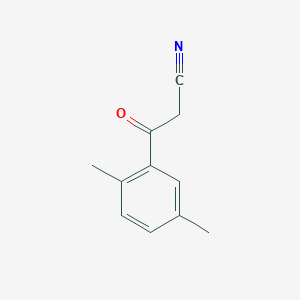

2,5-Dimethylbenzoylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is primarily used for research and development purposes .

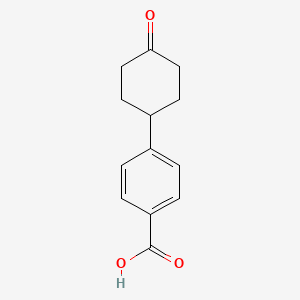

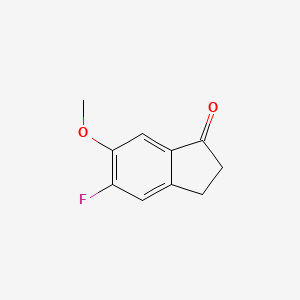

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzoylacetonitrile is represented by the InChI code1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 . This indicates that the compound has a benzene ring with two methyl groups and a nitrile group attached to it. Physical And Chemical Properties Analysis

2,5-Dimethylbenzoylacetonitrile is a white solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Photochemical Reactions

The study by Howell et al. (2000) explored the photochemical reactivity of dimethylbenzonitriles, including 2,5-dimethylbenzonitrile, in acetonitrile. They found that phototransposition and photoaddition reactions occur, leading to the formation of complex products. This work provides insights into the mechanism of photochemical transformations of aromatic nitriles, suggesting potential applications in synthetic chemistry (Howell, Pincock, & Stefanova, 2000).

Chemical Sensors

Yun et al. (2017) developed a novel ethylenediamine-based chemosensor for the selective detection of Cu2+ ions in both acetonitrile and aqueous solvent systems. This sensor shows strong complexing ability and has been successfully applied in confocal fluorescence imaging of living cells, demonstrating the potential for environmental and biological monitoring (Yun et al., 2017).

Enzyme Activity Studies

Research by Easterbrook et al. (2001) investigated the effects of acetonitrile, among other solvents, on the activities of various cytochrome P450 isoforms and phase II conjugation enzymes in human hepatocytes. They found that acetonitrile had no apparent effects on enzyme activities, which is important for choosing solvents in metabolism studies (Easterbrook, Lu, Sakai, & Li, 2001).

Electrochemical Synthesis

A study by Isse and Gennaro (2002) explored the electrochemical carboxylation of chloroacetonitrile in acetonitrile, demonstrating an efficient method to synthesize cyanoacetic acid. This research highlights the potential of electrochemical methods in organic synthesis and carbon dioxide utilization (Isse & Gennaro, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDLANIZRGOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579209 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzoylacetonitrile | |

CAS RN |

53882-93-2 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)